molecular formula C29H28N4O2 B11605894 Ethyl 5,6-diphenyl-3-((4-(pyrrolidin-1-yl)phenyl)amino)pyridazine-4-carboxylate

Ethyl 5,6-diphenyl-3-((4-(pyrrolidin-1-yl)phenyl)amino)pyridazine-4-carboxylate

Cat. No.: B11605894
M. Wt: 464.6 g/mol
InChI Key: WBMVLYADAKSXSD-UHFFFAOYSA-N
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Description

Ethyl 5,6-diphenyl-3-((4-(pyrrolidin-1-yl)phenyl)amino)pyridazine-4-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes a pyridazine ring substituted with phenyl groups and a pyrrolidinylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,6-diphenyl-3-((4-(pyrrolidin-1-yl)phenyl)amino)pyridazine-4-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 5,6-diphenylpyridazine-4-carboxylic acid with 4-(pyrrolidin-1-yl)aniline in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-diphenyl-3-((4-(pyrrolidin-1-yl)phenyl)amino)pyridazine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 5,6-diphenyl-3-((4-(pyrrolidin-1-yl)phenyl)amino)pyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways involved depend on the specific biological context and the target enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5,6-diphenyl-3-((4-(pyrrolidin-1-yl)phenyl)amino)pyridazine-4-carboxylate is unique due to its combination of a pyridazine ring with phenyl and pyrrolidinylphenylamino substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C29H28N4O2

Molecular Weight

464.6 g/mol

IUPAC Name

ethyl 5,6-diphenyl-3-(4-pyrrolidin-1-ylanilino)pyridazine-4-carboxylate

InChI

InChI=1S/C29H28N4O2/c1-2-35-29(34)26-25(21-11-5-3-6-12-21)27(22-13-7-4-8-14-22)31-32-28(26)30-23-15-17-24(18-16-23)33-19-9-10-20-33/h3-8,11-18H,2,9-10,19-20H2,1H3,(H,30,32)

InChI Key

WBMVLYADAKSXSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN=C1NC2=CC=C(C=C2)N3CCCC3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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